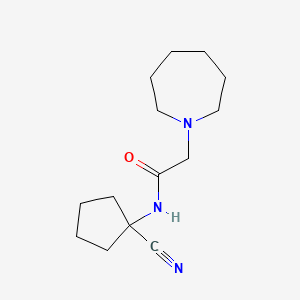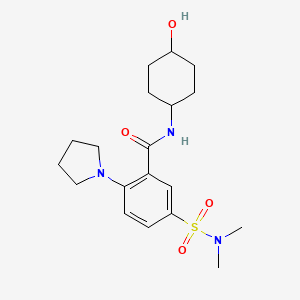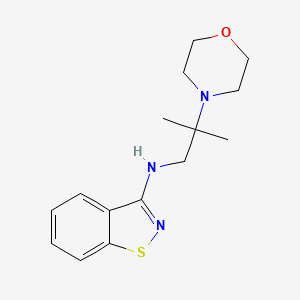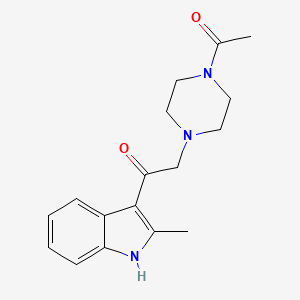![molecular formula C20H22N2O2 B7636905 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
Mécanisme D'action
The exact mechanism of action of 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor, which is known to play a crucial role in various cellular processes. This compound has been shown to enhance the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that result in the modulation of various cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhance the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to protect neurons from oxidative stress and prevent neuronal death in various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize, which makes it a readily available compound for research purposes. However, this compound has some limitations, including its low water solubility, which can make it difficult to use in aqueous-based assays. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cells. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have a high affinity for the sigma-1 receptor and has various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and analgesic properties. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low water solubility and short half-life. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.
Méthodes De Synthèse
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with 2,6-dimethyl aniline to form the intermediate Schiff base, which is then reduced using sodium borohydride to obtain the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in modulating various cellular functions, including calcium signaling, protein folding, and apoptosis. This compound has also been shown to have a potent anti-inflammatory effect, which makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-10-20(18-12-17(24-4)8-9-19(18)21-14)22(2)13-15-6-5-7-16(11-15)23-3/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXUQNGEFCEITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)N(C)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)

![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)

![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)
![3,5-Dimethyl-4-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2-oxazole](/img/structure/B7636859.png)

![2-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7636868.png)

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
